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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)propan-1-amine

hydrochloride

CAS No.: 40023-85-6

Cat. No.: B1530357 Get Quote

Executive Summary & Scaffold Analysis
Chlorophenylpropanamines—specifically the chlorinated analogs of 1-phenylpropan-2-amine

(amphetamine) and 1-phenylpropan-1-one (cathinone)—represent a critical scaffold in

neuropsychopharmacology. While the unsubstituted parent compounds

(amphetamine/methamphetamine) are potent dopamine (DAT) and norepinephrine (NET)

transporter substrates, the introduction of a chlorine atom on the phenyl ring drastically alters

selectivity, particularly towards the serotonin transporter (SERT).

This guide compares the 4-chloro, 3-chloro, and N-substituted analogs against standard

reference standards (Amphetamine, MDMA) to elucidate the molecular drivers of transporter

selectivity.

The Core Scaffold
The base structure is 1-(chlorophenyl)propan-2-amine.

Alpha-Carbon: Methyl substitution (propanamine vs. ethanamine) confers resistance to MAO

degradation.
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Phenyl Ring: The site of halogenation (Ortho/Meta/Para) dictates steric fit and electronic

affinity for the orthosteric binding site of MATs.

Amine Nitrogen: Alkylation modulates lipophilicity and monoamine release potency.

Detailed SAR Analysis
Positional Isomerism: The Chlorine Switch
The position of the chlorine atom acts as a "selectivity switch" between dopaminergic and

serotonergic systems.

Para-Substitution (4-Cl): High SERT Affinity[1]

Mechanism: The 4-position aligns with a hydrophobic pocket in the SERT binding site.

Adding a chlorine atom here (e.g., 4-Chloroamphetamine or PCA) increases SERT affinity

by >20-fold compared to unsubstituted amphetamine.

Outcome: 4-Cl analogs are often equipotent at SERT and DAT or SERT-selective.[2]

Toxicity Warning: 4-Cl-substituted amphetamines are widely documented as selective

serotonergic neurotoxins in experimental models, causing long-term depletion of 5-HT.

Meta-Substitution (3-Cl): Mixed/Dopaminergic Profile

Mechanism: 3-Substitution (e.g., 3-Chloroamphetamine) creates steric clashes that reduce

SERT affinity relative to the 4-isomer but often retains significant DAT/NET affinity.

Outcome: These analogs often exhibit a psychostimulant profile closer to amphetamine

but with altered metabolic stability.

Ortho-Substitution (2-Cl): Steric Hindrance

Mechanism: The 2-position creates significant torsional strain, often forcing the phenyl ring

out of coplanarity.

Outcome: Generally reduced potency across all three transporters compared to 3- and 4-

isomers.
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N-Substitution Effects
Modifying the amine tail works synergistically with ring chlorination.

N-Methylation: Increases lipophilicity and BBB penetration (e.g., 4-CMA).

N-Ethylation: Further enhances SERT selectivity over DAT. As the N-alkyl chain lengthens,

DAT affinity drops more precipitously than SERT affinity.

Comparative Data: Transporter Affinity Profiles
The following data summarizes the inhibitory constants (

) and uptake inhibition (

) shifts driven by chlorination.

Table 1: Comparative Affinity Profile (nM) Lower numbers indicate higher potency.

Compound Structure
DAT

(DA)

NET

(NE)

SERT

(5-HT)

Selectivity
Profile

Amphetamine Unsubstituted ~600 ~100 >20,000
NET > DAT

>>> SERT

Methampheta

mine
N-Methyl ~600 ~100 >10,000

NET > DAT

>>> SERT

4-

Chloroamphe

tamine (PCA)

4-Cl ~300 ~150 ~200

NET ≈ SERT

≈ DAT

(Mixed)

3-

Chloroamphe

tamine

3-Cl ~150 ~60 ~3,500
NET > DAT

>> SERT

MDMA

(Reference)

3,4-

Methylenedio

xy

~1,500 ~460 ~230
SERT > NET

> DAT
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Data synthesized from multiple comparative studies (See References).

Visualization: SAR Signaling & Selectivity Map
The following diagram illustrates how structural modifications shift the pharmacological

signaling from Dopaminergic (Stimulant) to Serotonergic (Empathogen/Neurotoxic).
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Caption: Structural modifications of the phenylpropanamine scaffold and their divergent effects

on monoamine transporter affinity.

Experimental Protocols
To validate these SAR trends, researchers typically employ radioligand uptake assays. The

following protocol is a standard self-validating workflow for determining

values.

Protocol: Synaptosomal Monoamine Uptake Assay
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Objective: Quantify the potency of analogs in inhibiting the reuptake of

-labeled neurotransmitters.[3]

Reagents:

Tissue: Rat brain synaptosomes (Striatum for DA; Prefrontal Cortex for 5-HT/NE).

Radioligands:

-Dopamine,

-5-HT,

-Norepinephrine.

Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Workflow:

Tissue Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge

(1000 x g, 10 min) to remove debris. Retain supernatant (synaptosomes).

Pre-Incubation: Incubate synaptosomes (50 µg protein/well) with the test compound

(concentration range:

to

M) for 15 minutes at 37°C.

Control: Vehicle only (Total Uptake).

Blank: Incubate at 4°C or add standard inhibitor (e.g., Cocaine 10 µM) to determine Non-

Specific Uptake.

Uptake Initiation: Add

-ligand (final conc. ~2-5 nM). Incubate for 5-10 minutes.
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Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x

with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate Specific Uptake = (Total - Non-Specific). Fit curves to the Hill

equation to derive

.

Visualization: Assay Workflow
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Experimental Conditions
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Caption: Step-by-step workflow for the radioligand synaptosomal uptake assay used to

generate Ki/IC50 data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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